1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Description
1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as SIBAZEP or AZD7325 and belongs to the class of drugs known as GABA-A receptor modulators. GABA-A receptors are a type of neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity in the central nervous system. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Organic synthesis and medicinal chemistry often explore compounds with complex functionalities that offer potential as pharmaceuticals, agrochemicals, or materials. Compounds like "1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone" may serve as key intermediates or end products in the synthesis of molecules with desired biological activities.
Chemical Synthesis : The development of new synthetic methodologies enables the construction of complex molecules with high precision. Techniques such as cross-coupling reactions, metathesis, and organocatalysis are crucial for building molecules containing azetidine and pyrrole units, which are common in bioactive compounds (Kiss et al., 2018).
Drug Design and Discovery : The structural motifs present in the specified compound are reminiscent of frameworks found in various pharmacologically active molecules. Research in drug discovery focuses on the design, synthesis, and optimization of compounds to interact with biological targets (Larina, 2023).
properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-11(2)10-19(17,18)12-7-15(8-12)13(16)9-14-5-3-4-6-14/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOKOSCVZWDESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone |
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